molecular formula C18H19Cl2NO2 B5198938 1-(3,4-dichlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

1-(3,4-dichlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

Número de catálogo B5198938
Peso molecular: 352.3 g/mol
Clave InChI: YBWZASUDKSNFAS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(3,4-dichlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, also known as FGIN-1-27, is a synthetic compound that belongs to the class of tetrahydroisoquinolines. It has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction.

Mecanismo De Acción

1-(3,4-dichlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline exerts its pharmacological effects by binding to and blocking the dopamine D3 receptor. This receptor is predominantly expressed in the mesolimbic and mesocortical regions of the brain, which are involved in reward and motivation pathways. By blocking the D3 receptor, 1-(3,4-dichlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline reduces the rewarding effects of drugs of abuse and may help to reduce drug-seeking behavior. Additionally, 1-(3,4-dichlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-(3,4-dichlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been found to increase the levels of dopamine and its metabolites in the striatum, which is consistent with its D3 receptor antagonism. 1-(3,4-dichlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline has also been shown to reduce oxidative stress and inflammation in animal models of Parkinson's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 1-(3,4-dichlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is its selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in neurological disorders. However, 1-(3,4-dichlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline has limited solubility in water, which can make it difficult to administer in some experimental paradigms. Additionally, 1-(3,4-dichlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.

Direcciones Futuras

There are several future directions for research on 1-(3,4-dichlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. One area of interest is its potential use in the treatment of drug addiction. Preclinical studies have shown that 1-(3,4-dichlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline can reduce drug-seeking behavior in animal models, but more research is needed to determine its potential therapeutic value in humans. Another area of interest is its potential use in the treatment of schizophrenia. 1-(3,4-dichlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline has been shown to have antipsychotic-like effects in animal models, but again, more research is needed to determine its potential efficacy in humans. Finally, 1-(3,4-dichlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline's neuroprotective effects make it a promising candidate for the treatment of Parkinson's disease, and more research is needed to determine its potential therapeutic value in this area.

Métodos De Síntesis

The synthesis of 1-(3,4-dichlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline involves the reaction of 1,2,3,4-tetrahydroisoquinoline with 3,4-dichlorophenylacetic acid and subsequent methylation of the resulting product with dimethyl sulfate. The final product is obtained after purification through column chromatography.

Aplicaciones Científicas De Investigación

1-(3,4-dichlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline has shown promising results in preclinical studies as a potential therapeutic agent for neurological disorders. It has been found to act as a selective dopamine D3 receptor antagonist, which makes it a potential candidate for the treatment of drug addiction and schizophrenia. 1-(3,4-dichlorophenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline has also been shown to have neuroprotective effects in animal models of Parkinson's disease.

Propiedades

IUPAC Name

1-(3,4-dichlorophenyl)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO2/c1-21-7-6-11-9-16(22-2)17(23-3)10-13(11)18(21)12-4-5-14(19)15(20)8-12/h4-5,8-10,18H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWZASUDKSNFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1C3=CC(=C(C=C3)Cl)Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.